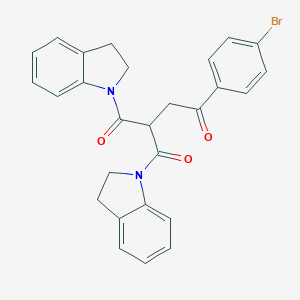![molecular formula C17H10N2OS2 B292747 2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile](/img/structure/B292747.png)
2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile is a heterocyclic compound with potential pharmacological properties. It belongs to the family of thiochromene derivatives, which have been reported to exhibit various biological activities such as antitumor, anti-inflammatory, and antimicrobial effects. In
Mechanism of Action
The exact mechanism of action of 2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile is not fully understood. However, it has been proposed that the compound may exert its antitumor activity by inducing apoptosis and inhibiting cell proliferation. It may also exert its anti-inflammatory activity by inhibiting the NF-κB signaling pathway. The antimicrobial activity may be due to the inhibition of bacterial and fungal cell wall synthesis.
Biochemical and Physiological Effects:
2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in human lung cancer cells and breast cancer cells. It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to inhibit the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile in lab experiments include its potential antitumor, anti-inflammatory, and antimicrobial activities. However, the limitations include the need for further studies to fully understand its mechanism of action and the potential toxicity of the compound.
Future Directions
For the research on 2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile include the investigation of its potential use as a therapeutic agent for cancer, inflammation, and infectious diseases. Further studies are needed to understand its mechanism of action and to optimize its pharmacological properties. Additionally, the development of new derivatives and analogs of the compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of 2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile has been reported in the literature. One of the methods involves the reaction of 2-thiophenecarboxaldehyde with 2-amino-3-cyano-4H-chromene in the presence of a catalytic amount of piperidine. The resulting intermediate is then treated with acetic anhydride and sulfuric acid to yield the final product. Another method involves the reaction of 2-thiophenecarboxaldehyde with 2-amino-3-cyano-4H-chromene in the presence of a catalytic amount of acetic acid and glacial acetic acid. The product is obtained by recrystallization from ethanol.
Scientific Research Applications
2-oxo-4-(2-thienyl)-1,5-dihydro-2H-thiochromeno[4,3-b]pyridine-3-carbonitrile has been reported to exhibit various biological activities. It has been shown to possess antitumor activity against human lung cancer cells and breast cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to possess antimicrobial activity against various bacteria and fungi.
properties
Molecular Formula |
C17H10N2OS2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-oxo-4-thiophen-2-yl-1,5-dihydrothiochromeno[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C17H10N2OS2/c18-8-11-15(14-6-3-7-21-14)12-9-22-13-5-2-1-4-10(13)16(12)19-17(11)20/h1-7H,9H2,(H,19,20) |
InChI Key |
DSEPHKVDMALQNQ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=CC=CC=C3S1)NC(=O)C(=C2C4=CC=CS4)C#N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)NC(=O)C(=C2C4=CC=CS4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]-3-cyclohexylthiourea](/img/structure/B292666.png)
![Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292672.png)
![[8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone](/img/structure/B292673.png)
![[8-Amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-bromophenyl)methanone](/img/structure/B292674.png)
![methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292676.png)
![diethyl 2-{[(4-phenyl-1-piperazinyl)carbothioyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B292677.png)
![3-[(4-fluorobenzyl)sulfanyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B292678.png)


![1-[2-(4-chlorobenzyl)-3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropanoyl]indoline](/img/structure/B292684.png)
![14-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B292686.png)
![N-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292687.png)
![N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292688.png)